molecular formula C10H15NO2 B1315576 O-(3-(Benzyloxy)propyl)hydroxylamine CAS No. 114809-62-0

O-(3-(Benzyloxy)propyl)hydroxylamine

Cat. No. B1315576
CAS RN: 114809-62-0
M. Wt: 181.23 g/mol
InChI Key: NMMPNPCPOWXIMY-UHFFFAOYSA-N
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Description

“O-(3-(Benzyloxy)propyl)hydroxylamine” is a chemical compound with the molecular formula C10H15NO2 . It is used in various chemical reactions and is not intended for human or veterinary use.


Molecular Structure Analysis

The molecular structure of “O-(3-(Benzyloxy)propyl)hydroxylamine” consists of 10 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight is 181.2316 .


Chemical Reactions Analysis

While specific chemical reactions involving “O-(3-(Benzyloxy)propyl)hydroxylamine” are not available, hydroxylamines are known to be used in various chemical reactions. For instance, they are used in the manufacturing of pharmaceuticals, nuclear fuel, and semiconductors .


Physical And Chemical Properties Analysis

“O-(3-(Benzyloxy)propyl)hydroxylamine” has a density of 1.055g/cm3, a boiling point of 307.5°C at 760 mmHg, a refractive index of 1.518, and a flash point of 149.7°C . Its vapour pressure is 0.00072mmHg at 25°C .

Scientific Research Applications

Organic Synthesis

O-(3-(Benzyloxy)propyl)hydroxylamine: is a valuable reagent in organic synthesis, particularly for the construction of nitrogen-enriched compounds. It is used to synthesize primary amines, amides, and N-heterocycles with high regio-, chemo-, and stereoselectivity . This compound showcases its utility in the late-stage functionalization of natural products, drugs, and functional molecules.

Electrophilic Aminating Reagents

As an electrophilic aminating agent, O-(3-(Benzyloxy)propyl)hydroxylamine contributes to the development of new synthetic methodologies. It is involved in reactions that form C-N bonds, which are fundamental in creating a wide range of organic compounds .

Biocatalysis

This compound is used in biocatalytic processes to introduce amine functionalities into complex molecules. Biocatalysis with O-(3-(Benzyloxy)propyl)hydroxylamine allows for more environmentally friendly and selective reactions compared to traditional chemical methods .

Organocatalysis

In organocatalysis, O-(3-(Benzyloxy)propyl)hydroxylamine serves as a catalyst or co-catalyst to facilitate various organic transformations. Its role in organocatalysis is crucial for creating asymmetric centers in molecules, which is important for the pharmaceutical industry .

Transition Metal Catalysis

This hydroxylamine derivative is also employed in transition metal catalysis. It acts as a ligand or a co-reagent in reactions mediated by metals, leading to the formation of complex structures with high precision and efficiency .

Late-Stage Functionalization

The ability of O-(3-(Benzyloxy)propyl)hydroxylamine to participate in late-stage functionalization makes it a powerful tool for modifying existing molecules. This application is particularly useful for the modification of pharmaceuticals and the development of new drug candidates .

Building Blocks for Research

As a novel building block, O-(3-(Benzyloxy)propyl)hydroxylamine is used in research to construct more complex molecules. Its availability and reactivity make it a go-to reagent for researchers looking to expand the boundaries of synthetic chemistry .

Analytical Chemistry

In analytical chemistry, O-(3-(Benzyloxy)propyl)hydroxylamine can be used as a standard or reference compound. Its well-defined properties allow for its use in calibrating instruments or validating analytical methods .

properties

IUPAC Name

O-(3-phenylmethoxypropyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c11-13-8-4-7-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMPNPCPOWXIMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10553870
Record name O-[3-(Benzyloxy)propyl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(3-(Benzyloxy)propyl)hydroxylamine

CAS RN

114809-62-0
Record name O-[3-(Benzyloxy)propyl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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